2-[[(5-bromopyridin-2-yl)amino]methylidene]indene-1,3-dione
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Overview
Description
The compound identified as “2-[[(5-bromopyridin-2-yl)amino]methylidene]indene-1,3-dione” is a chemical entity with diverse applications in various fields. It is known for its unique chemical structure and properties, which make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(5-bromopyridin-2-yl)amino]methylidene]indene-1,3-dione involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which can improve the solubility and stability of the compound.
Reaction with Phosgene and Imidazole: Another method involves the reaction of phosgene with imidazole under anhydrous conditions to produce the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilized for controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[[(5-bromopyridin-2-yl)amino]methylidene]indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
2-[[(5-bromopyridin-2-yl)amino]methylidene]indene-1,3-dione has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[[(5-bromopyridin-2-yl)amino]methylidene]indene-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Affecting receptor function and signaling pathways.
Interacting with Cellular Components: Influencing cellular processes and functions.
Comparison with Similar Compounds
2-[[(5-bromopyridin-2-yl)amino]methylidene]indene-1,3-dione can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Carbonyldiimidazole: Known for its use in peptide synthesis and as a reagent in organic synthesis.
Cinnamic Acid: An aromatic compound with extensive applications in organic chemistry and industry.
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and diverse applications make it a valuable subject of study and utilization.
Properties
IUPAC Name |
2-[[(5-bromopyridin-2-yl)amino]methylidene]indene-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O2/c16-9-5-6-13(17-7-9)18-8-12-14(19)10-3-1-2-4-11(10)15(12)20/h1-8H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELPJGXBYYLQJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=NC=C(C=C3)Br)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=NC=C(C=C3)Br)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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